Benzyl alpha-D-glucopyranoside Benzyl alpha-D-glucopyranoside
Brand Name: Vulcanchem
CAS No.: 25320-99-4
VCID: VC2025865
InChI: InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13+/m1/s1
SMILES: C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O
Molecular Formula: C13H18O6
Molecular Weight: 270.28 g/mol

Benzyl alpha-D-glucopyranoside

CAS No.: 25320-99-4

Cat. No.: VC2025865

Molecular Formula: C13H18O6

Molecular Weight: 270.28 g/mol

* For research use only. Not for human or veterinary use.

Benzyl alpha-D-glucopyranoside - 25320-99-4

Specification

CAS No. 25320-99-4
Molecular Formula C13H18O6
Molecular Weight 270.28 g/mol
IUPAC Name (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol
Standard InChI InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13+/m1/s1
Standard InChI Key GKHCBYYBLTXYEV-LBELIVKGSA-N
Isomeric SMILES C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
SMILES C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O
Canonical SMILES C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Benzyl alpha-D-glucopyranoside is a glucoside derivative with the molecular formula C13H18O6 and molecular weight of 270.28 g/mol . The compound exists as the alpha anomer predominantly (approximately 80%) in commercial mixtures, though the pure alpha form can be isolated .

Identification Information

The compound is registered with multiple identification systems as detailed in Table 1.

Table 1: Identification Parameters of Benzyl Alpha-D-Glucopyranoside

ParameterValue
Primary CAS Registry Number4304-12-5
Alternative CAS Number25320-99-4
PubChem CID7918796
Molecular FormulaC13H18O6
Molecular Weight270.28 g/mol
IUPAC Name(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol
IUPAC CondensedGlc(a)-O-Bn
FDA UNII7ILL1IJM8R

Synonyms and Alternative Nomenclature

The compound is known by multiple names in scientific literature, reflecting both its structural characteristics and historical naming conventions:

  • Benzyl α-D-glucopyranoside

  • Benzyl beta-D-glucopyranoside

  • Benzyl alcohol glucoside

  • β-Benzyl glucoside

  • Benzyl-O-β-D-glucopyranoside

  • β-D-Glucopyranoside, phenylmethyl

  • (2R,3R,4S,5S,6R)-2-(benzyloxy)-6-methylol-tetrahydropyran-3,4,5-triol

Physical and Chemical Properties

Benzyl alpha-D-glucopyranoside possesses specific physicochemical properties that influence its behavior in various experimental and applied contexts.

Physical State and Appearance

The compound appears as a white to off-white solid at room temperature . Its crystalline nature makes it suitable for various laboratory manipulations and characterization techniques.

Physical Properties

The key physical properties of benzyl alpha-D-glucopyranoside are summarized in Table 2.

Table 2: Physical Properties of Benzyl Alpha-D-Glucopyranoside

PropertyValueMethod
Melting Point95-103°C or 122°C Experimental
Boiling Point480.2±45.0°C Predicted
Density1.40±0.1 g/cm³ Predicted
Physical FormSolid Observed
ColorWhite to Off-White Observed
SolubilitySlightly soluble in methanol and water Experimental

Chemical Reactivity

As a glucopyranoside, this compound contains multiple hydroxyl groups that can participate in various chemical reactions. The glycosidic bond between the benzyl group and glucose is susceptible to acid hydrolysis. The compound has a predicted pKa value of 12.93±0.70, indicating the relative acidity of its hydroxyl groups .

Synthesis and Preparation Methods

Benzyl alpha-D-glucopyranoside can be synthesized through several methodological approaches, primarily through glycosylation reactions involving glucose derivatives and benzyl alcohol.

General Synthetic Routes

The compound can be prepared through the reaction of activated glucose derivatives with benzyl alcohol under specific catalytic conditions. One reported synthetic pathway involves the reaction of propargyl alpha-D-glucopyranoside with benzyl alcohol . This approach highlights the versatility of carbohydrate chemistry in creating diverse glycosidic bonds.

Purification and Analysis

Once synthesized, benzyl alpha-D-glucopyranoside can be purified using column chromatography techniques, particularly on silica gel using appropriate solvent systems. Characterization typically involves NMR spectroscopy, mass spectrometry, and optical rotation measurements to confirm the structure and anomeric configuration .

Applications and Biological Activities

Benzyl alpha-D-glucopyranoside demonstrates several significant applications across multiple scientific and industrial fields.

Research Applications

The compound serves as:

  • A metabolite reference standard in metabolomics research

  • A synthetic intermediate in carbohydrate chemistry

  • A model compound for studying glycosidic bond formation and cleavage

  • A standard for analytical method development in carbohydrate analysis

ManufacturerProduct NumberProduct DescriptionPackagingPrice (USD)
Carl Roth2YXA.3Benzyl α-D-glucopyranoside500 mg€256.95
Carl Roth2YXA.4Benzyl α-D-glucopyranoside1 g€439.70
Carl Roth2YXA.5Benzyl α-D-glucopyranoside2 g€751.45
ParameterClassification
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH315-H319-H335
Precautionary StatementsP280-P302+P352-P362+P364

Structural Relationship to Other Glucopyranosides

Benzyl alpha-D-glucopyranoside belongs to a larger family of glucopyranoside compounds that share structural similarities but differ in their anomeric configuration, protecting groups, or aglycon moieties.

Comparison with Related Compounds

Several related compounds appear in carbohydrate chemistry research, including:

  • Methyl alpha-D-glucopyranoside - Differs by having a methyl group instead of a benzyl group at the anomeric position

  • Benzyl beta-D-glucopyranoside - The beta-anomer of the title compound

  • 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranoside - Contains additional benzyl protecting groups at the hydroxyl positions

These structural relationships highlight the diversity of carbohydrate derivatives and their specialized roles in synthetic chemistry and biochemical research.

Research Significance and Future Perspectives

Current Research Applications

Benzyl alpha-D-glucopyranoside continues to be relevant in contemporary research across multiple disciplines:

  • As a building block in oligosaccharide synthesis

  • In glycobiology as a probe for understanding carbohydrate-protein interactions

  • In development of glycomimetics with improved pharmacological properties

  • For studying enzymatic hydrolysis of glycosidic bonds

Future Research Directions

Several promising research directions involving benzyl alpha-D-glucopyranoside warrant further investigation:

  • Detailed structure-activity relationship studies to optimize its therapeutic potential

  • Development of novel synthetic methodologies to improve yield and stereoselectivity

  • Exploration of its potential as a building block for complex glycan synthesis

  • Investigation of its role in modulating biological pathways related to inflammation and cancer

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